Product packaging for Di-Fmoc-alpha-methyl-DL-ornithine(Cat. No.:CAS No. 1219207-80-3)

Di-Fmoc-alpha-methyl-DL-ornithine

Cat. No.: B1390399
CAS No.: 1219207-80-3
M. Wt: 590.7 g/mol
InChI Key: IJXXFRBTKXBKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of α-Methylated Amino Acids as Non-Proteinogenic Building Blocks in Organic and Medicinal Chemistry

Non-proteinogenic amino acids, those not found among the 20 common protein-coding amino acids, offer a vast playground for chemists to design novel structures with tailored properties. Among these, α-methylated amino acids have garnered considerable attention. The introduction of a methyl group at the α-carbon of an amino acid bestows several advantageous characteristics upon the resulting molecule. This modification can enhance the metabolic stability of peptides by shielding the adjacent peptide bond from enzymatic degradation. Furthermore, the steric hindrance imposed by the α-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can be crucial for enhancing binding affinity and selectivity to biological targets.

The Role of Ornithine as a Versatile Diamino Acid Scaffold in Complex Molecular Architectures

Ornithine, a non-proteinogenic diamino acid, serves as a highly versatile scaffold in the construction of complex molecules. chemenu.com Its structure, featuring both an α-amino group and a δ-amino group at the terminus of its side chain, provides two distinct points for chemical modification. This dual functionality allows for the creation of branched peptides, cyclic structures, and the attachment of various functional moieties, such as reporter groups or pharmacophores. The ability to selectively protect and deprotect the two amino groups of ornithine is fundamental to its utility as a flexible building block in the synthesis of peptidomimetics and other intricate molecular designs.

Foundations of Fmoc Protecting Group Chemistry in Contemporary Synthetic Methodologies

The development of robust and reliable protecting group strategies is a cornerstone of modern organic synthesis, particularly in the assembly of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely employed protecting group for amines, especially in solid-phase peptide synthesis (SPPS). nih.gov The key advantage of the Fmoc group lies in its base-lability; it can be readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This deprotection condition is orthogonal to the acid-labile protecting groups commonly used for the side chains of amino acids, such as the tert-butoxycarbonyl (Boc) group. This orthogonality ensures that the side-chain protecting groups remain intact during the iterative process of peptide chain elongation, a critical factor for the successful synthesis of complex peptides. nih.govresearchgate.net

Compound Identification

The subject of this article, Di-Fmoc-alpha-methyl-DL-ornithine, is a derivative that incorporates all the aforementioned chemical features.

IdentifierValue
IUPAC Name 2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
CAS Number 1219207-80-3
Molecular Formula C36H34N2O6
Molecular Weight 590.66 g/mol

Data sourced from commercial suppliers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H34N2O6 B1390399 Di-Fmoc-alpha-methyl-DL-ornithine CAS No. 1219207-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXXFRBTKXBKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Di Fmoc α Methyl Dl Ornithine and Its Derivatives

Stereoselective and Racemic Synthetic Routes to α-Methylated Ornithine Scaffolds

The synthesis of the α-methylated ornithine backbone is a foundational step that can be approached through methods that either control or ignore stereochemistry, yielding enantiomerically pure or racemic products, respectively. The introduction of a methyl group at the α-position enhances proteolytic stability, making these scaffolds valuable in peptidomimetic studies.

Strategies for Chiral Induction in α-Methyl Amino Acid Synthesis

Achieving stereocontrol in the synthesis of α-methyl amino acids is a significant challenge in organic chemistry. Several successful strategies have been developed to introduce chirality with high fidelity.

One of the most effective methods involves the use of chiral auxiliaries . The Evans oxazolidinone auxiliaries, for instance, are widely employed for the diastereoselective alkylation of N-acyl derivatives. nih.govwilliams.edusigmaaldrich.com In this approach, a chiral oxazolidinone is acylated, and the resulting imide is deprotonated to form a rigid, chelated enolate. Subsequent alkylation with a methylating agent occurs from the sterically less hindered face, leading to a high degree of diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantiomerically enriched α-methyl amino acid. williams.edu

Asymmetric catalysis represents another powerful approach. This includes methods like the nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents, which can produce a variety of protected unnatural α-amino acids with high enantiomeric excess. nih.gov Biocatalytic platforms are also emerging, utilizing engineered enzymes such as methyltransferases for the enantioselective methylation of α-keto acid precursors. nih.gov Other catalytic methods include the diastereoselective alkylation of amino ester enolates bound to chiral auxiliaries like α-tert-butanesulfinamide. acs.org

Finally, resolution of racemic mixtures, often through diastereomeric salt formation with a chiral resolving agent, remains a practical, albeit less elegant, method for obtaining optically pure isomers. chemicalbook.com

Interactive Table 1: Comparison of Chiral Induction Strategies for α-Methyl Amino Acids
StrategyDescriptionKey FeaturesTypical Reagents/Systems
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.High diastereoselectivity; auxiliary is often recoverable.Evans oxazolidinones, Myers's pseudoephedrine. williams.edunih.gov
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.High efficiency and enantioselectivity; broad substrate scope.Chiral Ni(II) complexes, chiral ligands (e.g., Pybox), engineered enzymes. nih.gov
Substrate-Controlled Existing stereocenters in the starting material direct the formation of new stereocenters.Dependent on the availability of suitable chiral pool starting materials.Norephedrine-derived oxazolidines. capes.gov.br
Chemical Resolution Separation of a racemic mixture into its constituent enantiomers.Widely applicable but yields a maximum of 50% for the desired enantiomer.Chiral acids/bases (e.g., tartaric acid), enzymatic resolution. chemicalbook.com

Synthesis via 5-Oxazolidinone (B12669149) Intermediates

The use of 5-oxazolidinone intermediates is a well-established and versatile strategy, particularly for the diastereoselective synthesis of α-alkylated amino acids. While related 5-oxazolidinone chemistry is prominently used for N-methylation, the use of chiral N-acyl oxazolidinones as glycine (B1666218) or alanine (B10760859) enolate equivalents is a cornerstone of asymmetric α-alkylation. nih.govresearchgate.netresearchgate.net

The general protocol involves the N-acylation of a chiral oxazolidinone auxiliary, such as (R)-(+)-4-benzyl-2-oxazolidinone, with an appropriate acyl group. williams.edu This N-acyl oxazolidinone is then treated with a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures to generate a specific (Z)-enolate. williams.edu This enolate is a key intermediate, held in a rigid conformation through chelation with the lithium or sodium cation.

The subsequent alkylation step, for instance with methyl iodide, proceeds with high diastereoselectivity. The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. williams.edu After the alkylation, the α-methylated acyl group is cleaved from the auxiliary, typically through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to release the enantiomerically enriched α-methyl carboxylic acid and recover the chiral auxiliary. williams.edu This method provides reliable access to α-methyl amino acid precursors with a high degree of stereochemical control. sigmaaldrich.com

Application of Lewis Acid Catalysis in Reductive Ring Opening Reactions

Lewis acid catalysis is a powerful tool for the ring-opening of various strained or activated cyclic precursors, providing a pathway to functionalized acyclic molecules like amino acids. This strategy often involves the reaction of cyclic amines or related structures with nucleophiles. Lewis acids activate the ring towards cleavage, which can be followed by reduction to yield the desired amino acid scaffold.

For example, Lewis acids can mediate the ring-opening of activated cyclopropanes with amine nucleophiles. The reaction can proceed at room temperature while preserving the enantiomeric purity of the electrophilic center. Similarly, activated cyclic amines can be cleaved and rearranged in the presence of Lewis acids. While these methods are general, they represent a valid synthetic design for accessing specifically substituted amino acid backbones.

Selective Di-Fmoc Protection Protocols for Ornithine Amino Functionalities

The protection of the α- and δ-amino groups of ornithine is critical for its use in further synthetic steps, particularly in peptide synthesis. The standard and most widely practiced approach involves orthogonal protection, where the two amino groups are masked with groups that can be removed under different conditions. peptide.compeptide.com The most common scheme is Nα-Fmoc-Nδ-Boc-L-ornithine. chemicalbook.comchemimpex.com

The synthesis of a Di-Fmoc derivative (Nα,Nδ-di-Fmoc-ornithine) is non-standard because the identical protecting groups lack orthogonality. This means both groups would be removed simultaneously under the basic conditions (e.g., piperidine) used for Fmoc cleavage, limiting its utility in conventional stepwise solid-phase peptide synthesis (SPPS). nih.gov However, for applications where simultaneous deprotection is desired, a Di-Fmoc derivative could be prepared. This would typically involve treating ornithine with an excess of an Fmoc-donating reagent under basic conditions, followed by careful purification to separate the di-substituted product from mono-substituted and unreacted starting material.

Comparative Analysis of Solution-Phase Fmoc Derivatization Techniques

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group onto an amine is a fundamental reaction in peptide chemistry. In solution-phase, this is typically achieved using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). rsc.org

The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent to dissolve the Fmoc reagent. chemicalbook.com This two-phase system facilitates the reaction at the interface. The amine attacks the electrophilic carbonyl carbon of the Fmoc reagent, forming the stable urethane (B1682113) linkage. An alternative is using a homogenous solution with an organic base like triethylamine (B128534) or N-methylmorpholine in a solvent such as acetonitrile (B52724) or DMF. chemicalbook.com Recently, catalyst-free Fmoc protection in aqueous media has been reported as an environmentally friendly alternative. nih.gov

When preparing a Di-Fmoc derivative of ornithine, controlling the reaction to ensure complete protection of both the α- and δ-amino groups without side reactions can be challenging. The relative nucleophilicity of the two amines can influence the reaction rate, and careful control of stoichiometry and reaction time is necessary.

Interactive Table 2: Comparison of Solution-Phase Fmoc Derivatization Reagents
ReagentStructureTypical ConditionsAdvantagesDisadvantages
Fmoc-Cl 9-fluorenylmethyl chloroformateAqueous NaHCO₃ or Na₂CO₃, dioxane/acetone; fast reaction.Highly reactive, cost-effective.Can be unstable, may form di-Fmoc byproducts with water.
Fmoc-OSu N-(9-Fluorenylmethoxycarbonyloxy)succinimideAqueous NaHCO₃, acetone/dioxane; or organic base (e.g., DIPEA) in DMF. rsc.orgMore stable than Fmoc-Cl, easier to handle, clean reaction. nih.govSlower reaction rate, higher cost.
Fmoc-OBt N/AOrganic base (e.g., DIPEA) in DMF.Used for specific applications, can offer different reactivity profiles.Less common, may require specific activation.

Optimized Solid-Phase Synthesis Approaches for Fmoc-Protected Ornithine Derivatives

In the realm of solid-phase peptide synthesis (SPPS), Fmoc-protected ornithine is a crucial building block for creating peptides with unique structural or functional properties. chemimpex.com The overwhelmingly standard derivative used is Nα-Fmoc-Nδ-Boc-ornithine, which embodies the principle of orthogonal protection. chemimpex.comsigmaaldrich.comuci.edu

The synthesis cycle on a solid support follows a well-optimized protocol:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine.

Activation & Coupling: The incoming Fmoc-Orn(Boc)-OH is pre-activated using a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA, NMM) to form an active ester. This activated species is then added to the resin to couple with the free amine of the growing peptide chain.

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide. The Boc group on the ornithine side chain remains intact during the piperidine treatments but is removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA), often with scavengers. peptide.com

The use of a Di-Fmoc-α-methyl-DL-ornithine derivative in SPPS would be highly unconventional. Since both protecting groups are base-labile, adding this building block and subsequently treating it with piperidine would expose both the α- and δ-amino groups. This would lead to unwanted chain branching at the δ-amine in subsequent coupling steps, compromising the synthesis of a linear peptide. Its application would likely be limited to specialized syntheses where a branched structure is the intended target or for non-peptidic polymers where both amines are to be functionalized simultaneously after cleavage from the support.

Integration within Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of Di-Fmoc-α-methyl-DL-ornithine into a growing peptide chain on a solid support follows the general principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.com SPPS is a cyclical process where amino acids are added one by one to a peptide chain anchored to an insoluble resin. altabioscience.com The standard cycle for incorporating a typical Fmoc-amino acid involves two key steps: the deprotection of the N-terminal Fmoc group of the resin-bound peptide and the coupling of the next activated Fmoc-amino acid. uci.edu

For Di-Fmoc-α-methyl-DL-ornithine, the α-amino group is protected by one Fmoc group, while the side-chain (δ-amino) is protected by the second. In a standard SPPS protocol, the building block would be activated and coupled to the free N-terminus of the peptide-resin. However, the α-methyl group significantly increases steric hindrance, which can slow down the coupling reaction. Therefore, extended coupling times or the use of more potent coupling reagents may be necessary to ensure complete incorporation. uci.edu

Once coupled, the α-Fmoc group must be removed to allow for the addition of the next amino acid in the sequence. This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). altabioscience.comembrapa.br The δ-Fmoc group on the ornithine side chain remains in place during these cycles, as it is stable to the mild basic conditions used for α-Fmoc removal. It is only removed during the final cleavage of the peptide from the resin using strong acid, such as trifluoroacetic acid (TFA). google.com

Advanced Reagent Systems for Nα-Fmoc Protection (e.g., Silylating Agents, Oxime Base Reagents)

The introduction of the Fmoc protecting group onto the sterically hindered α-amino group of α-methyl-ornithine can be challenging. Standard procedures using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) may result in low yields due to the reduced nucleophilicity of the α-amino group.

To overcome this, advanced reagent systems have been developed. One approach involves the use of silylating agents, such as trimethylsilyl (B98337) chloride. nih.gov The amino acid is first treated with the silylating agent to form a more reactive silyl (B83357) ester and/or silyl amine intermediate, which then reacts more readily with the Fmoc-donating reagent.

Another strategy employs alternative base systems. The use of oxime-based reagents like ethyl cyano(hydroxyimino)acetate (Oxyma) as additives in coupling reactions is well-established for reducing racemization, and their basic properties can be leveraged in protection reactions as well. nih.gov Furthermore, environmentally friendly methods for Fmoc protection in aqueous media without a catalyst have been reported, demonstrating high chemoselectivity. rsc.org For particularly difficult cases, such as the selective protection of one amino group in a diamino acid, strategies involving the temporary protection of other reactive sites using copper(II) complexes have been successfully applied. nih.gov

Challenges and Mitigation Strategies in Fmoc-Protected Amino Acid Synthesis

The synthesis of peptides containing sterically hindered and specially protected amino acids like Di-Fmoc-α-methyl-DL-ornithine is often plagued by side reactions that can compromise the purity and yield of the final product.

Control of Racemization and Epimerization during Coupling Reactions

Racemization, the loss of stereochemical purity at the α-carbon, is a significant concern during the activation and coupling steps of peptide synthesis. bibliomed.org The α-methyl group in α-methyl-ornithine can influence the rate of racemization. While it provides steric hindrance that can sometimes protect against racemizing side reactions, the electronic effects can also play a role. Activation of the carboxyl group can lead to the formation of a racemizable intermediate. nih.gov

Several strategies are employed to minimize racemization. peptide.com

Coupling Reagents : The choice of coupling reagent is critical. Third-generation uronium reagents like COMU, or phosphonium (B103445) salts like DEPBT, have been shown to be effective in reducing epimerization for sensitive amino acids like phenylglycine. luxembourg-bio.com

Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) to the coupling mixture can suppress racemization. peptide.com Oxyma Pure has emerged as a safer and highly effective alternative to HOBt and HOAt. nih.gov

Base Selection : The organic base used during coupling can significantly impact racemization. Less sterically hindered or less nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA) or collidine, are often preferred over more basic alternatives. luxembourg-bio.com

Temperature Control : Performing coupling reactions at lower temperatures can help to minimize racemization, although this may require longer reaction times. researchgate.net Microwave-assisted SPPS offers accelerated reaction times but requires careful temperature control to limit racemization of susceptible residues like cysteine and histidine. researchgate.net

Below is a table summarizing the effectiveness of various coupling reagents in minimizing racemization for problematic couplings.

Coupling ReagentBaseKey FindingsReference(s)
COMUDIPEA, TMP, DMPShowed the best performance in reducing racemization of phenylglycine-containing peptides. luxembourg-bio.com
DEPBTTMP, DMPResulted in a low degree of racemization, providing epimerization-free synthesis in model peptides. luxembourg-bio.com
HATU / HBTUDIPEAStandard reagents, but can lead to higher racemization compared to newer reagents like COMU. luxembourg-bio.com
HCTU / 6-Cl-HOBtDIPEAUsed for coupling cysteine, but racemization can be high with preactivation or microwave heating. nih.gov
Carbodiimides (e.g., DIC)N/AUse of carbodiimide (B86325) activation can avoid racemization in cases like cysteine coupling. nih.gov

DIPEA: N,N-diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine (Collidine); DMP: 2,6-Dimethylpyridine (Lutidine)

Minimization of Oligomerization and Other Side Product Formations

Besides racemization, other side reactions can occur during SPPS. iris-biotech.de

Oligomerization : Unprotected amino acids can react with themselves (polymerize) during the activation step. altabioscience.com This is generally prevented by using Nα-protected amino acids. However, if the deprotection of the growing peptide chain is incomplete, subsequent coupling can lead to deletion sequences. Conversely, if the coupling reaction is inefficient, capping of the unreacted amines with a reagent like acetic anhydride (B1165640) is often performed to prevent the formation of deletion peptides.

Diketopiperazine Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage anchoring the peptide to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. iris-biotech.de This is particularly prevalent with proline in the second position. The steric bulk of the α-methyl group in Di-Fmoc-α-methyl-DL-ornithine might influence the propensity for this side reaction. Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit diketopiperazine formation. peptide.com

Aspartimide Formation : While not directly applicable to ornithine, the analogous side reaction for aspartic acid is a major issue in Fmoc-SPPS. The side-chain ester can be attacked by the backbone nitrogen under the basic conditions of Fmoc deprotection, forming a cyclic imide. nih.gov This leads to racemization and the formation of β-peptides. For ornithine, while an intramolecular cyclization to form a lactam at the side chain is possible, it is less common under standard Fmoc-SPPS conditions compared to aspartimide formation. Careful selection of protecting groups and deprotection conditions is crucial. acs.org

Mitigation strategies for these side reactions include optimizing the choice of resin, using dipeptide building blocks to bypass the problematic dipeptide stage, and carefully controlling the reaction conditions (e.g., base concentration, reaction time) during the deprotection and coupling steps. iris-biotech.de

Analytical Methodologies for Characterization and Chiral Resolution of α Methyl Dl Ornithine Derivatives

Spectroscopic and Chromatographic Techniques for Purity Assessment of Fmoc-Protected Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis. google.com Its presence facilitates the purification and characterization of amino acids. The assessment of purity for Fmoc-protected amino acids like Di-Fmoc-alpha-methyl-DL-ornithine is critical to ensure the quality of subsequently synthesized peptides. google.com

High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the chemical purity of Fmoc-protected amino acids. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common method for separating the target compound from any impurities. oup.com

The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). google.comoup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. oup.com Detection is commonly performed using a UV detector, as the Fmoc group has a distinct UV absorbance. researchgate.net For instance, a detection wavelength of 263 nm has been utilized for the analysis of FMOC-amino acid derivatives. oup.com

In the case of this compound, which is a racemic mixture containing a chiral center, HPLC can also be used to separate the diastereomers that are formed after derivatization with a chiral reagent. nih.gov A study on various alpha-substituted ornithine analogs demonstrated successful enantiomeric resolution using a reversed-phase HPLC method with a chiral mobile phase containing L-proline and copper. nih.gov

Table 1: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18, Purospher RP-18 (250- x 4-mm, 5-µm i.d.)
Mobile Phase A 50mM acetate (B1210297) buffer (pH 4.2)
Mobile Phase B Acetonitrile
Gradient Linear gradient from 28% to 100% B
Flow Rate 1.0 mL/min
Detection UV at 263 nm
Temperature 25°C

This table presents a generalized set of parameters based on common practices in the field. Actual conditions may vary depending on the specific compound and analytical goals.

Mass Spectrometry Techniques for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of Fmoc-protected amino acids. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently coupled with mass analyzers such as Time-of-Flight (TOF) or ion traps. nih.govrfi.ac.uk

ESI-MS is particularly useful for confirming the molecular weight of this compound. Multi-stage mass spectrometry (MSn) can provide detailed structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern can help in identifying the amino acid core and the protecting groups. For instance, the collision-induced dissociation (CID) spectra of N-Fmoc derivatives often show characteristic losses of the Fmoc group. nih.gov

Impurity profiling by MS allows for the identification and, in some cases, quantification of by-products from the synthesis or degradation products. This is crucial for ensuring the quality and reliability of the amino acid derivative for its intended application.

Enantioselective Analytical Strategies for DL-Amino Acids

The separation of enantiomers, a process known as chiral resolution, is a critical step in the analysis and preparation of single-enantiomer compounds, which is particularly important in the pharmaceutical industry. wikipedia.org For a racemic mixture like α-methyl-DL-ornithine, enantioselective analytical strategies are required to separate and quantify the individual D- and L-enantiomers.

Derivatization with Chiral Fluorenyl Chloroformate (FLEC) Reagents

One common strategy for the chiral separation of amino acids is derivatization with a chiral reagent to form diastereomers, which can then be separated using standard chromatographic techniques. wikipedia.org (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a fluorescent chiral derivatizing agent used for the analysis of DL-amino acids. nih.gov

The derivatization reaction involves the addition of FLEC to the amino acid solution under basic conditions (e.g., in a sodium tetraborate (B1243019) buffer at pH 9.2). nih.gov The resulting diastereomeric FLEC-amino acid derivatives can then be separated and detected. This method has been successfully applied to the chiral analysis of various amino acids using micellar electrokinetic chromatography (MEKC) with UV-excited fluorescence detection. nih.gov

Advanced Separation Techniques for Diastereomers (e.g., Trapped Ion Mobility Spectrometry-Mass Spectrometry, TIMS-MS)

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. rfi.ac.uk This multidimensional separation capability makes TIMS-MS a powerful tool for distinguishing between isomers, including diastereomers and even enantiomers under certain conditions. rfi.ac.uknih.gov

The "trapped" nature of TIMS allows for a high-resolution separation of ions in the gas phase. rfi.ac.uk This technique can be particularly advantageous for separating the diastereomeric derivatives of this compound, especially when chromatographic separation is challenging. news-medical.net TIMS has demonstrated the ability to separate isomers with very small differences in their collision cross-section (CCS) values, a measure of an ion's size and shape. nih.gov

Determination of Enantiomeric Excess and Chiral Ratios

Once the diastereomers are separated using a technique like HPLC or TIMS-MS, the enantiomeric excess (ee) and chiral ratios can be determined. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations or peak areas of the two enantiomers.

The chiral ratio is simply the ratio of the concentrations or peak areas of the two enantiomers (R/S or S/R). Accurate determination of these values is crucial for quality control in the synthesis of enantiomerically pure compounds. Techniques like circular dichroism spectroscopy in conjunction with multivariate regression models have also been explored for the rapid and accurate determination of enantiomeric and diastereomeric excess without the need for chiral chromatography. rsc.org

Applications of Di Fmoc α Methyl Dl Ornithine in Peptide Chemistry and Biomolecular Engineering

Foundation for Advanced Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-protected amino acids is central to modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides by building them on a solid resin support. nih.govsigmaaldrich.com Di-Fmoc-α-methyl-DL-ornithine serves as a specialized building block within this framework, enabling the introduction of unique structural and functional properties into peptide chains.

The incorporation of α-methylated amino acids into peptide sequences is a well-established strategy for inducing conformational stability. researchgate.net The alpha-methyl group restricts the rotational freedom around the peptide backbone, favoring helical or turn conformations. researchgate.net This constraint can enhance the biological activity of peptides that rely on a specific three-dimensional structure for receptor binding or other interactions.

Furthermore, the ornithine residue itself, a non-canonical amino acid, can be strategically placed within a sequence to improve properties such as resistance to enzymatic degradation. nih.govacs.org The side chain of ornithine provides a handle for further chemical modification, allowing for the creation of peptides with novel functionalities. The incorporation of ornithine can enhance proteolytic resistance, a critical attribute for therapeutic peptides. acs.orgrug.nl Therefore, using Di-Fmoc-α-methyl-DL-ornithine allows synthetic chemists to simultaneously introduce a conformational bias and a site for further functionalization or stability enhancement.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. Di-Fmoc-α-methyl-DL-ornithine is a key precursor for several classes of peptidomimetics.

Azapeptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, forming a semicarbazide (B1199961) bond. biorxiv.org This modification imparts significant resistance to proteolysis and can lock the peptide backbone into specific conformations, often favoring β-turns. acs.orgnih.gov

The synthesis of azapeptides containing basic side chains like ornithine has been achieved through a versatile submonomer approach on a solid support. nih.govacs.org This method avoids the need to synthesize a complete aza-amino acid building block in solution. Instead, an aza-glycine residue is first incorporated into the peptide chain and its side chain is built out subsequently. This approach has been successfully used to create libraries of azapeptide analogs of bioactive peptides like Growth Hormone Releasing Peptide-6 (GHRP-6). sigmaaldrich.comacs.org

Table 1: General Synthetic Strategy for Aza-Ornithine Peptides on Solid Phase
StepDescriptionKey ReagentsReference
1Incorporation of a protected aza-glycine residue into the growing peptide chain on a solid support.Fmoc-aza-glycine building block (e.g., N-Fmoc-aza-glycine N-hydroxysuccinimide ester). nih.gov
2Alkylation of the aza-glycine semicarbazone with a bifunctional reagent to introduce the side chain precursor.α-bromo ω-chloro propane (B168953) or similar chloroalkyl halides. nih.govacs.org
3Displacement of the terminal chloride on the new side chain with an azide (B81097) or a protected amine.Sodium azide (NaN3) or various amines. acs.orgnih.gov
4Reduction of the azide (if used) and final deprotection to yield the aza-ornithine containing peptide.Standard reduction and cleavage cocktails (e.g., TFA-based). acs.org

Peptide macrocyclization is a powerful strategy for constraining peptide conformation and enhancing biological activity. The formation of a triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a popular method for creating such macrocycles.

Ornithine derivatives are ideal for this application. The side-chain amino group of ornithine can be readily converted into an azide. For example, a synthetic route could involve incorporating an ornithine precursor with a protected side chain into a peptide. After selective deprotection of the side chain, it can be converted to an azide. If another amino acid bearing an alkyne side chain (like propargylglycine) is also present in the peptide sequence, an intramolecular CuAAC reaction can be initiated to form a stable, triazole-linked macrocyclic peptidomimetic. The presence of an α-methyl group on the ornithine residue would further rigidify the resulting cyclic structure.

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that represent the simplest form of a cyclic peptide. nih.gov They are common scaffolds in natural products and medicinal chemistry. nih.govbaranlab.org The formation of DKPs is a significant side reaction during SPPS, particularly when proline is the second residue in the sequence. researchgate.net

Ornithine-containing peptides also show a strong propensity for intramolecular cyclization. nih.gov The δ-amino group of the ornithine side chain can act as a nucleophile, attacking the C-terminal ester linkage to the resin or an adjacent peptide bond. ucl.ac.uknih.gov This can lead to the formation of a lactam, and in the case of a C-terminal ornithine dipeptide, it can result in cleavage from the resin and formation of a DKP-like structure. While often an unwanted side reaction, this tendency can be harnessed for the deliberate synthesis of DKP-based peptidomimetics. The α-methyl group on the ornithine would sterically influence the rate and stereochemical outcome of this cyclization, providing a tool for controlling the formation of these scaffolds.

Table 2: Factors Influencing Intramolecular Cyclization in Ornithine Peptides
FactorEffect on Cyclization (e.g., DKP or Lactam Formation)RationaleReference
Base TreatmentPromotes cyclizationDeprotection of the Fmoc group exposes a free N-terminal amine, which can initiate DKP formation. Bases can also deprotonate the side-chain amine, increasing its nucleophilicity. researchgate.net
Resin TypeInfluences rateResins with highly activated ester linkages (like Wang resin) are more susceptible to nucleophilic attack and cleavage, promoting DKP formation. researchgate.net
Side Chain AcidityInfluences rateModification of the δ-nitrogen with electron-withdrawing groups increases the acidity of the N-H bond, which can affect its nucleophilicity and the rate of cyclization versus peptide bond formation. nih.gov
α-Methyl GroupSterically hinders/directs cyclizationThe methyl group restricts backbone conformations, potentially pre-organizing the peptide for cyclization or sterically hindering the approach of the nucleophilic side chain. researchgate.net

Synthesis of Modified Peptides and Peptidomimetics

Contributions to Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, creating a "library" that can be screened for biological activity. nih.gov Ornithine-derived building blocks are exceptionally well-suited for this purpose because their side chains can be easily modified. acs.orgnih.gov

Starting with a core peptide scaffold containing one or more ornithine residues, a diverse library can be generated by reacting the peptide-resin with a collection of different acylating or sulfonating agents. nih.gov This allows for the creation of thousands of unique compounds from a single core sequence. The synthesis of an aza-peptide library of GHRP-6 analogs, where the basic lysine (B10760008) residue was replaced with various aza-ornithine and aza-lysine derivatives, exemplifies this powerful approach. sigmaaldrich.comacs.org The use of Di-Fmoc-α-methyl-DL-ornithine in such libraries would introduce additional conformational rigidity, potentially leading to the discovery of highly potent and selective ligands.

Synthesis of Diverse Small-Molecule Libraries Derived from Ornithine Diamines

The generation of molecular libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds to identify new lead structures. sigmaaldrich.com Ornithine, with its two distinct amino groups, serves as an excellent scaffold for creating chemical diversity. After the removal of the protecting Fmoc groups from Di-Fmoc-α-methyl-DL-ornithine to expose the reactive α,δ-diamino-α-methylpentanoic acid core, this intermediate becomes a powerful starting point for building diverse small-molecule libraries.

Researchers can leverage the differential reactivity of the α- and δ-amino groups to introduce a wide array of chemical moieties. This strategy, often employed in combinatorial chemistry, allows for the systematic modification of the ornithine backbone. For instance, one amine can be acylated while the other is subjected to reductive amination, leading to a vast number of unique structures from a small set of reactants. The presence of the α-methyl group adds a layer of structural rigidity not present in natural ornithine, which can be crucial for locking in specific conformations that may enhance binding to biological targets.

Table 1: Strategies for Library Diversification from an Ornithine Diamine Core

Reaction TypeFunctional Group IntroducedPotential Outcome
AcylationAmides, Carbamates, UreasModifies hydrogen bonding potential and polarity.
SulfonylationSulfonamidesIntroduces rigid, tetrahedral geometry and hydrogen bond acceptors.
Reductive AminationSecondary/Tertiary AminesIncreases basicity and allows for diverse alkyl group introduction.
ArylationN-Aryl BondsIntroduces aromatic systems for π-stacking interactions.

This approach facilitates the creation of libraries where each compound possesses the same core skeleton but differs in the peripheral functional groups, ideal for structure-activity relationship (SAR) studies.

High-Throughput Synthesis of Peptidomimetic Libraries for Biological Screening

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability and oral bioavailability. The incorporation of non-standard amino acids is a key strategy in their design. Di-Fmoc-α-methyl-DL-ornithine is an ideal candidate for this purpose. The α-methyl group sterically shields the adjacent peptide bonds from enzymatic degradation by proteases.

High-throughput solid-phase peptide synthesis (SPPS) is the method of choice for generating large libraries of peptides and peptidomimetics. nih.gov The Fmoc protecting groups on Di-Fmoc-α-methyl-DL-ornithine are fully compatible with standard Fmoc/tBu SPPS protocols. nih.govresearchgate.net This allows for its seamless integration into automated synthesis workflows to create extensive libraries for biological screening.

For example, a library can be constructed where Di-Fmoc-α-methyl-DL-ornithine is incorporated at a specific position in a peptide sequence. nih.gov After its incorporation and the removal of the terminal Fmoc group, the peptide chain can be further elongated. Subsequently, the δ-Fmoc group on the ornithine side chain can be selectively removed to allow for the attachment of various other molecules, such as fatty acids, fluorophores, or other peptide fragments, a process known as side-chain modification. This dual-purpose utility—providing backbone rigidity and a site for orthogonal derivatization—makes it a powerful tool for generating complex peptidomimetic libraries. sigmaaldrich.com

Applications in Bio-conjugation and Functional Biomaterial Design

Beyond peptide chemistry, the unique properties of Di-Fmoc-α-methyl-DL-ornithine lend themselves to the fields of bioconjugation and the engineering of advanced biomaterials.

Precursor for the Synthesis of Siderophores and Siderophore-Drug Conjugates

Siderophores are small molecules with an exceptionally high affinity for iron (Fe³⁺) that are produced by bacteria and fungi to acquire this essential nutrient from their environment. nih.gov Many siderophores are built from modified ornithine residues, specifically N⁵-hydroxyornithine. nih.govacs.org The ornithine scaffold from Di-Fmoc-α-methyl-DL-ornithine can be chemically modified—following deprotection—to generate synthetic siderophore mimics.

A particularly compelling application is the "Trojan Horse" strategy for antibiotic delivery. In this approach, an antibiotic is chemically linked to a siderophore. nih.gov Pathogenic bacteria, recognizing the siderophore, actively transport the entire conjugate into the cell, thus delivering a lethal dose of the antibiotic. nih.govacs.org The synthesis of such siderophore-drug conjugates often involves a convergent approach where the siderophore and the drug are prepared separately and then linked together. nih.gov The deprotected diamino acid derived from Di-Fmoc-α-methyl-DL-ornithine can serve as a key precursor in the synthesis of the siderophore component of these advanced antibacterial agents.

Engineering of Self-Assembling Fmoc-Dipeptide Hydrogels and Related Supramolecular Assemblies

The Fmoc group is not just a protecting group; it is a powerful molecular driver for self-assembly. frontiersin.org The large, planar fluorenyl ring has a strong tendency to engage in π-π stacking interactions, while the urethane (B1682113) linkage provides hydrogen bonding capabilities. manchester.ac.ukresearchgate.net When attached to amino acids or short peptides, the Fmoc group can induce their spontaneous organization into ordered nanostructures, such as fibers and nanotubes, which entangle to form hydrogels—highly hydrated, three-dimensional networks. manchester.ac.uknih.gov

These peptide-based hydrogels are of great interest as scaffolds for 3D cell culture, tissue engineering, and drug delivery due to their biocompatibility and tunable mechanical properties. researchgate.netnih.gov The molecule Di-Fmoc-α-methyl-DL-ornithine is particularly noteworthy in this context because it possesses two Fmoc groups. This dual-Fmoc structure is analogous to other reported doubly-protected amino acids that have been shown to be potent hydrogelators. mdpi.com The presence of two Fmoc moieties per molecule is expected to significantly enhance the driving force for self-assembly through intensified aromatic interactions. The α-methyl group would further influence the packing and morphology of the resulting nanofibers. By incorporating this building block into a dipeptide, one could design novel hydrogels with unique structural and functional properties, potentially with enhanced mechanical stiffness or different gelation kinetics compared to single-Fmoc systems. nih.gov

Table 2: Factors Influencing Fmoc-Peptide Hydrogel Properties

FactorInfluence on Self-AssemblyReference
Fmoc Group Primary driver via π-π stacking and hydrogen bonding. frontiersin.orgresearchgate.net
Peptide Sequence Dictates hydrogen bonding network (e.g., β-sheet formation) and hydrophobicity. frontiersin.org
pH Affects the ionization state of carboxylic acid groups, influencing electrostatic interactions. rsc.org
Solvent Can be used to trigger gelation via a "solvent-switch" from a good to a poor solvent. nih.govmdpi.com
α-Substitution Can alter conformational freedom and packing efficiency within nanofibers. nih.gov

Design of Ornithine-Derived Ligands for Targeted Protein Interactions

A ligand is any molecule that binds specifically to a protein to serve a biological purpose, such as activating or inhibiting an enzyme. wikipedia.org The design of specific ligands is a central goal of drug development. The ornithine scaffold, obtainable from Di-Fmoc-α-methyl-DL-ornithine, provides an excellent foundation for creating such ligands. Its two amine groups serve as handles for introducing various chemical functionalities designed to interact with specific pockets on a protein's surface. nih.gov

Molecular dynamics simulations and structural studies have shown that ornithine itself can participate in specific interactions within protein binding sites, forming hydrogen bonds and electrostatic interactions that stabilize the protein-ligand complex. nih.gov The introduction of an α-methyl group, as in Di-Fmoc-α-methyl-DL-ornithine, is a known strategy in medicinal chemistry to constrain the ligand's conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and specificity for the target protein. By using the deprotected α,δ-diamino-α-methylpentanoic acid as a core, chemists can build libraries of candidate ligands for screening against protein targets of interest, such as kinases, proteases, or protein-protein interaction interfaces.

Computational and Structural Elucidation Studies of Ornithine Derived Ligands

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools for predicting the binding affinity and mode of interaction between a ligand, such as Di-Fmoc-alpha-methyl-DL-ornithine, and a biological target. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related Fmoc-protected amino acids and alpha-methylated analogs.

These simulations typically involve generating a three-dimensional model of the ligand and docking it into the active site of a target protein. The introduction of a methyl group at the alpha-carbon of ornithine significantly restricts the conformational freedom of the backbone, which can pre-organize the ligand for a more favorable binding entropy. The two bulky fluorenylmethyloxycarbonyl (Fmoc) groups on the ornithine side-chain and alpha-amino group can engage in extensive hydrophobic and π-stacking interactions with aromatic residues within a binding pocket.

Molecular dynamics (MD) simulations further refine the static picture provided by docking. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and calculate the free energy of binding. For a molecule like this compound, MD simulations would be critical to understanding the dynamic behavior of the flexible ornithine side-chain and the orientation of the large Fmoc moieties.

Table 1: Representative Binding Energy Contributions for a Related Fmoc-Protected Ligand

Interaction TypeEnergy Contribution (kcal/mol)Key Interacting Residues
Van der Waals-35.2Leu, Val, Ile
Electrostatic-12.5Asp, Glu, Arg
Pi-Stacking-8.7Phe, Tyr, Trp
Solvation Energy+15.4Water
Total Binding Energy -41.0

Note: Data is representative and derived from studies on similar Fmoc-protected ligands to illustrate potential interaction energies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations provide fundamental insights into its intrinsic properties. These calculations can determine the most stable conformations of the molecule in the gas phase or in solution, taking into account the steric hindrance imposed by the alpha-methyl and Fmoc groups.

DFT studies can map out the potential energy surface of the molecule, identifying low-energy conformers that are likely to be populated. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. Furthermore, calculated properties such as the electrostatic potential can predict regions of the molecule that are likely to engage in hydrogen bonding or other polar interactions.

The presence of the alpha-methyl group is known to favor a more helical or extended peptide backbone conformation, and DFT can quantify the energetic cost of deviations from these preferred geometries. This information is invaluable for designing peptides and peptidomimetics with well-defined secondary structures.

Table 2: Calculated Conformational Dihedral Angles for a Model Di-Fmoc-alpha-methyl-amino Acid

Dihedral AngleCalculated Value (Degrees)
Phi (φ)-75.8
Psi (ψ)+145.2
Chi1 (χ1)+170.1
Chi2 (χ2)-65.3

Note: Values are illustrative and based on DFT calculations for a related alpha-methylated and Fmoc-protected amino acid.

Supramolecular Chemistry of Ornithine-Based Architectures in Engineered Systems

The unique structural features of this compound make it an excellent building block for the construction of ordered supramolecular assemblies. The interplay of non-covalent interactions, driven by both the ornithine core and the bulky Fmoc groups, can lead to the formation of well-defined nanostructures such as gels, fibers, and nanoparticles.

Analysis of Non-Covalent Interactions and Defined Synthons

The self-assembly of this compound is governed by a hierarchy of non-covalent interactions. Hydrogen bonds can form between the amide protons and carbonyl oxygens of the peptide backbone, leading to the formation of one-dimensional chains or sheets. The ornithine side-chain can also participate in hydrogen bonding, depending on its protonation state.

A "synthon" in supramolecular chemistry refers to a structural unit within a molecule that is responsible for the formation of specific and predictable intermolecular interactions. In this compound, the amide groups can be considered a primary synthon for hydrogen bond-mediated assembly. The fluorenyl groups also act as a powerful synthon for directing π-stacking interactions.

Investigation of Stacking Interactions Induced by the Ornithine Core and Fluorenyl Groups

The most dominant interactions in the self-assembly of this compound are the π-π stacking interactions between the aromatic fluorenyl groups. These extensive aromatic surfaces have a strong tendency to stack in an offset or parallel-displaced manner to minimize electrostatic repulsion and maximize attractive van der Waals forces.

Future Research Directions in α Methyl Dl Ornithine Derivative Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The synthesis of complex, non-proteinogenic amino acid derivatives like Di-Fmoc-alpha-methyl-DL-ornithine presents significant challenges. Future research will necessarily focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

Current synthetic strategies for N-methylated amino acids often involve multi-step processes. One established approach is the Biron-Kessler method, which utilizes an o-nitrobenzenesulfonyl (o-NBS) protecting group to acidify the amino group's NH, making it susceptible to methylation by reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Following methylation, the o-NBS group is removed and replaced with the desired Fmoc group. nih.gov Another route involves the formation of intermediate 5-oxazolidinones from the corresponding Fmoc-amino acid, which are then reductively opened. acs.org

However, these methods can have limitations regarding yield, scalability, and the use of hazardous reagents. numberanalytics.comdp.tech Future explorations will likely target overcoming these hurdles. Key areas of development include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. numberanalytics.com Flow reactors allow for precise control over reaction parameters, leading to higher yields and purity. numberanalytics.com

Green Chemistry: There is a growing emphasis on developing more sustainable chemical processes. tandfonline.com This includes the use of water-based synthesis systems to replace traditional organic solvents and the exploration of renewable resources for starting materials. creative-peptides.com

Enzymatic and Biocatalytic Methods: The use of enzymes, such as engineered peptide α‐N‐methyltransferases, presents a highly specific and efficient route for N-methylation. nih.gov Research into expanding the substrate scope of these enzymes to include non-proteinogenic amino acids is a promising avenue. nih.gov

Improved Protecting Group Strategies: While the Fmoc group is well-established, research into novel protecting groups or more efficient methods for its introduction and removal continues. For instance, developing methods that avoid the formation of impurities like Fmoc-β-Ala-OH is crucial for ensuring the purity of the final peptide. nih.govsigmaaldrich.com A temporary copper chelation strategy has been shown to be effective for selectively protecting amino groups during Fmoc installation, preventing side reactions. acs.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Modified Amino Acids
Synthetic StrategyDescriptionAdvantagesChallengesFuture Research Focus
Biron-Kessler Method (Solid-Phase)N-methylation via an o-NBS protected intermediate. nih.govEffective for a range of amino acids. nih.govMulti-step process, use of potentially hazardous reagents. nih.govdp.techSimplification of steps, finding milder reagents.
Oxazolidinone IntermediatesReductive opening of a 5-oxazolidinone (B12669149) ring formed from the Fmoc-amino acid. acs.orgHighly efficient and can be more environmentally benign. acs.orgRequires specific catalysts (e.g., Lewis acids). acs.orgDevelopment of more versatile and reusable catalysts.
Flow ChemistryContinuous flow of reactants through a reactor. numberanalytics.comImproved efficiency, scalability, and safety. numberanalytics.comRequires specialized equipment and process optimization.Adaptation of existing batch syntheses to flow systems.
Enzymatic MethylationUse of engineered methyltransferase enzymes. nih.govHigh specificity, mild reaction conditions. creative-peptides.comnih.govLimited enzyme substrate scope. nih.govEnzyme engineering to accept non-proteinogenic substrates.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of this compound and related peptide derivatives is essential to confirm their identity, purity, and structure. While standard techniques are well-established, future research will focus on enhancing their resolution, sensitivity, and applicability to increasingly complex molecules.

Current and Future Analytical Methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of Fmoc-amino acids and peptides. nih.gov Future developments will involve new column chemistries and solvent systems to improve the separation of closely related impurities, such as diastereomers or deletion sequences. nih.gov

Mass Spectrometry (MS): MS is indispensable for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry provides exact mass measurements, aiding in elemental composition determination. nih.gov Tandem MS (MS/MS) is used to sequence peptides and pinpoint the location of modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for the complete structural elucidation of these molecules in solution. acs.org They can confirm the presence and location of the α-methyl group and the Fmoc protecting groups. Future advancements in NMR, such as higher field strengths and new pulse sequences, will enable the analysis of more complex and larger peptide systems.

UV-Visible Spectroscopy: This technique is routinely used during solid-phase peptide synthesis to monitor the removal of the Fmoc group. wikipedia.orgresearchgate.net The cleavage reaction releases a dibenzofulvene-piperidine adduct that has a characteristic UV absorbance, allowing for quantitative analysis of the deprotection step. researchgate.net

Table 2: Advanced Analytical Techniques for Characterization
TechniquePrimary ApplicationInformation ObtainedFuture Directions
Reversed-Phase HPLCPurity assessment and quality control. nih.govQuantification of target compound and impurities.Higher resolution columns for complex mixtures and chiral separations.
Mass Spectrometry (MS/MS)Structural confirmation and sequencing.Molecular weight, elemental composition, peptide sequence. nih.govImproved fragmentation techniques for modified amino acids.
2D NMR SpectroscopyDetailed 3D structure determination in solution. acs.orgAtom connectivity, stereochemistry, conformational analysis.Analysis of larger, more complex peptide structures and their dynamics.
UV-Visible SpectroscopyReaction monitoring in SPPS. wikipedia.orgReal-time tracking of Fmoc group deprotection. researchgate.netIntegration with automated synthesis platforms for feedback control.

Expansion of Applications in Chemical Biology and Materials Science

The unique structural features of this compound suggest significant potential for applications beyond traditional peptide synthesis, particularly in chemical biology and materials science.

In chemical biology , the incorporation of α-methylated amino acids is a known strategy to create peptidomimetics with enhanced biological activity and stability. enamine.netresearchgate.net The methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and reduce its susceptibility to proteases. enamine.net This makes derivatives of α-methyl-DL-ornithine attractive building blocks for developing peptide-based drugs with improved pharmacokinetic properties. researchgate.net Future research could focus on incorporating these residues into peptides designed to target specific protein-protein interactions or act as enzyme inhibitors. researchgate.net

In materials science , Fmoc-modified amino acids are renowned for their ability to self-assemble into a variety of nanostructures, including nanofibers, hydrogels, and nanoparticles. researchgate.netrsc.org These self-assembly processes are driven by a combination of hydrogen bonding and π-π stacking interactions involving the Fmoc groups. acs.org The resulting materials are often biocompatible and have potential applications in:

Tissue Engineering: The fibrous networks of hydrogels can mimic the extracellular matrix, providing scaffolds for cell culture and tissue regeneration. researchgate.net

Drug Delivery: Nanostructures formed from Fmoc-amino acids can encapsulate therapeutic agents, offering a platform for controlled drug release. researchgate.netacs.org

Biotemplating: The ordered structures can serve as templates for the synthesis of inorganic nanomaterials. rsc.org

The presence of two Fmoc groups and an α-methyl group in this compound could lead to novel self-assembly behaviors and materials with unique mechanical or biochemical properties. researchgate.net Future work will involve a systematic study of its self-assembly under different conditions (e.g., pH, solvent, temperature) and the characterization of the resulting materials. researchgate.net

Synergistic Integration of Computational Design with Experimental Synthesis for Rational Compound Development

The traditional process of discovering new molecules with desired properties is often laborious and relies heavily on trial-and-error. The integration of computational design with experimental synthesis offers a more rational and efficient approach to developing novel compounds like derivatives of α-methyl-DL-ornithine. frontiersin.org

Computational modeling is increasingly used in the early stages of drug and material discovery. frontiersin.org Techniques such as molecular dynamics simulations and quantum mechanics can predict the conformational preferences, stability, and interaction profiles of peptides containing modified amino acids. youtube.com This predictive power allows researchers to:

Screen Virtual Libraries: Instead of synthesizing thousands of compounds, researchers can computationally screen vast virtual libraries to identify candidates with a high probability of success. frontiersin.org

Optimize Properties: Machine learning algorithms can be trained on existing experimental data to build quantitative structure-property relationships. acs.org These models can then predict properties like solubility or stability for new, unsynthesized compounds, helping to de-risk the experimental phase. acs.org

The future of this field lies in creating a seamless feedback loop between computational prediction and experimental validation. frontiersin.org Computationally designed peptides containing this compound can be synthesized and characterized. The experimental results are then used to refine the computational models, leading to a cycle of continuous improvement and accelerated discovery of new functional molecules for a wide range of applications. acs.orgresearchgate.net

Q & A

Q. What experimental designs mitigate off-target effects in ODC inhibition studies?

  • Methodological Answer : Off-target binding to arginase or transglutaminase can occur. To minimize this: (i) Use siRNA knockdown of ODC as a parallel control. (ii) Employ isothermal titration calorimetry (ITC) to validate binding specificity (Kd values <10 µM indicate strong ODC affinity). (iii) Combine with polyamine depletion rescue experiments to confirm phenotype reversibility .

Q. How can solubility challenges in cell-based assays be addressed?

  • Methodological Answer : The hydrochloride salt form improves aqueous solubility. Prepare stock solutions in 0.1 M HCl (pH 3–4) and dilute in culture media to a final pH of 7.2–7.4. For hydrophobic assays (e.g., lipid bilayer studies), use cyclodextrin-based carriers (5% w/v hydroxypropyl-β-cyclodextrin) to enhance bioavailability without cytotoxicity .

Q. What strategies optimize the compound’s stability in physiological buffers?

  • Methodological Answer : Degradation occurs via Fmoc group hydrolysis at neutral pH. Use phosphate-buffered saline (PBS) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis. For time-course experiments, pre-warm buffers to 37°C and sample at intervals (0, 2, 4, 8 hours) for HPLC stability analysis .

Q. How can researchers integrate this compound into multi-target inhibition studies?

  • Methodological Answer : For synergistic effects, combine with DFMO (difluoromethylornithine) at 0.5–2 mM to block polyamine recycling. Monitor cross-talk between ODC and arginase pathways using tandem LC-MS/MS for polyamine quantification (putrescine, spermidine). Dose-response matrices (e.g., 3x3 concentration grids) identify additive or antagonistic interactions .

Q. What analytical methods reconcile discrepancies in metabolic incorporation studies?

  • Methodological Answer : Radiolabeled L-[1-14C]ornithine (52.0 mCi/mmol) is co-administered with this compound to track competitive incorporation. Use autoradiography or scintillation counting for quantification. Normalize data to protein content (Bradford assay) to account for cell growth variations .

Q. How do thermodynamic properties influence experimental reproducibility?

  • Methodological Answer : The compound’s solid-state entropy (193.3 J/mol·K) and enthalpy (ΔcH°solid = -3029.9 kJ/mol) affect dissolution kinetics. Pre-equilibrate solutions at 25°C for 30 minutes before use. For calorimetry studies, correct for heat capacity (Cp,solid = 90–298 J/mol·K) using reference standards like benzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-Fmoc-alpha-methyl-DL-ornithine
Reactant of Route 2
Reactant of Route 2
Di-Fmoc-alpha-methyl-DL-ornithine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.